(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, and the presence of a boronic acid group at the 6th position of the pyrazole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid typically involves the formation of the pyrazolopyridine core followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core. The boronic acid group can then be introduced through a borylation reaction using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrazolopyridines depending on the halide used in the reaction.
Scientific Research Applications
(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
3-Pyridinylboronic acid: A boronic acid derivative with a pyridine ring, used in similar cross-coupling reactions.
Uniqueness
(1H-Pyrazolo[4,3-c]pyridin-6-yl)boronic acid is unique due to its specific structure, which combines the properties of both pyrazole and pyridine rings with the reactivity of the boronic acid group. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H6BN3O2 |
---|---|
Molecular Weight |
162.94 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-c]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)6-1-5-4(2-8-6)3-9-10-5/h1-3,11-12H,(H,9,10) |
InChI Key |
KGAQDFKQVXRLOA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=N1)C=NN2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.